Methyl 1-(1,3-thiazol-2-yl)cyclopentane-1-carboxylate
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Overview
Description
Methyl 1-(1,3-thiazol-2-yl)cyclopentane-1-carboxylate is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(1,3-thiazol-2-yl)cyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with thioamide under acidic conditions to form the thiazole ring. The resulting intermediate is then esterified with methanol in the presence of a catalyst to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(1,3-thiazol-2-yl)cyclopentane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are frequently employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Methyl 1-(1,3-thiazol-2-yl)cyclopentane-1-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of agrochemicals and photographic sensitizers.
Mechanism of Action
The mechanism of action of methyl 1-(1,3-thiazol-2-yl)cyclopentane-1-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may inhibit the synthesis of nucleic acids and proteins, leading to cell death in microbial and cancer cells.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
Methyl 1-(1,3-thiazol-2-yl)cyclopentane-1-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C10H13NO2S |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
methyl 1-(1,3-thiazol-2-yl)cyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H13NO2S/c1-13-9(12)10(4-2-3-5-10)8-11-6-7-14-8/h6-7H,2-5H2,1H3 |
InChI Key |
ZCIDMZPNJDUZCH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCCC1)C2=NC=CS2 |
Origin of Product |
United States |
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